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molecular formula C13H17N B8782390 3-Phenyl-8-azabicyclo[3.2.1]octane

3-Phenyl-8-azabicyclo[3.2.1]octane

Cat. No. B8782390
M. Wt: 187.28 g/mol
InChI Key: ORRDHOXURKUQRK-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

8-Benzyl-3-phenyl-8-aza-bicyclo[3.2.1]oct-2-ene (0.1 g) was dissolved in IMS (5 mL) and water (0.5 mL). Ammonium formate (0.21 g) and Pearlman's catalyst (0.02 g) were added and the mixture heated to 90° C. for 1 hour. After cooling, the mixture was filtered and concentrated under vacuum. The residue was purified on an SCX cartridge, eluting with aqueous ammonia (2 M) and methanol. The fractions containing the desired product were concentrated under vacuum to give the title compound as a colourless oil. LCMS m/z 188.4 [M+H]+. R.T.=2.22 min (Analytical Method 4).
Name
8-Benzyl-3-phenyl-8-aza-bicyclo[3.2.1]oct-2-ene
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH:10]=[C:11]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>O.[OH-].[OH-].[Pd+2]>[C:16]1([CH:11]2[CH2:10][CH:9]3[NH:8][CH:13]([CH2:14][CH2:15]3)[CH2:12]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
8-Benzyl-3-phenyl-8-aza-bicyclo[3.2.1]oct-2-ene
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2C=C(CC1CC2)C2=CC=CC=C2
Name
IMS
Quantity
5 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.02 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on an SCX cartridge
WASH
Type
WASH
Details
eluting with aqueous ammonia (2 M) and methanol
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC2CCC(C1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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